

Comparative analysis of 2-Methylanisole and its structural isomers

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A comparative guide for researchers, scientists, and drug development professionals analyzing **2-Methylanisole** and its structural isomers, **3-Methylanisole** and **4-Methylanisole**.

This document provides a detailed comparison of the physicochemical, spectroscopic, and toxicological properties of **2-Methylanisole**, 3-Methylanisole, and 4-Methylanisole. It includes standardized experimental protocols for their analysis and visualizations of key experimental and metabolic pathways to support research and development activities.

Physicochemical Properties

The ortho, meta, and para isomers of methylanisole exhibit distinct physical properties due to the different positions of the methyl and methoxy groups on the benzene ring. These differences, particularly in boiling point and refractive index, are critical for their separation and identification.[1]



Property	2-Methylanisole (ortho)	3-Methylanisole (meta)	4-Methylanisole (para)
Molecular Formula	C ₈ H ₁₀ O[2][3]	C ₈ H ₁₀ O[4][5]	C8H10O
Molecular Weight	122.16 g/mol	122.17 g/mol	122.16 g/mol
Appearance	Colorless liquid	Clear, very slight yellow liquid	Colorless liquid
Boiling Point	170-172 °C	175-176 °C	174-175.5 °C
Melting Point	-34.1 °C	-47 °C	-32 °C
Density (at 25°C)	0.985 g/mL	0.969 g/mL	0.969 g/mL
Refractive Index (n20/D)	1.516	1.513	1.511
Flash Point	51.3 °C	54 °C	59-60 °C
Water Solubility	Insoluble	Insoluble	Insoluble
CAS Number	578-58-5	100-84-5	104-93-8

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification of methylanisole isomers. The substitution pattern on the aromatic ring gives rise to unique signatures in NMR, IR, and mass spectra.



Spectrum	2-Methylanisole (ortho)	3-Methylanisole (meta)	4-Methylanisole (para)
¹ H NMR (CDCl ₃ , δ ppm)	~6.8-7.2 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH ₃), ~2.2 (s, 3H, -CH ₃)	~6.7-7.2 (m, 4H, Ar- H), ~3.7 (s, 3H, - OCH ₃), ~2.3 (s, 3H, - CH ₃)	~7.08 (d, 2H, Ar-H), ~6.79 (d, 2H, Ar-H), ~3.76 (s, 3H, -OCH ₃), ~2.28 (s, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , δ ppm)	Aromatic: ~157, 130, 126, 120, 110; -OCH ₃ : ~55; -CH ₃ : ~16	Aromatic: ~159, 139, 129, 121, 113, 112; - OCH ₃ : ~55; -CH ₃ : ~21	Aromatic: ~157.6, 130.0, 129.8, 113.8; - OCH ₃ : ~55.1; -CH ₃ : ~20.3
IR (cm ⁻¹)	~2950 (C-H), ~1600, 1500 (C=C aromatic), ~1250 (C-O stretch)	~2950 (C-H), ~1600, 1500 (C=C aromatic), ~1260 (C-O stretch)	~2950 (C-H), ~1610, 1510 (C=C aromatic), ~1245 (C-O stretch)
Mass Spec (EI, m/z)	122 (M+), 107, 91, 77	122 (M+), 107, 91, 77	122 (M+), 107, 91, 77

Toxicological Profile

The toxicological profiles of the isomers show notable differences, particularly for the paraisomer, which has been studied more extensively. All isomers are considered flammable liquids.



Hazard Information	2-Methylanisole (ortho)	3-Methylanisole (meta)	4-Methylanisole (para)
GHS Hazard Statements	H226 (Flammable liquid and vapor)	H226 (Flammable liquid and vapor), H302 (Harmful if swallowed)	H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H361 (Suspected of damaging fertility or the unborn child), H412 (Harmful to aquatic life with long lasting effects)
Acute Toxicity (Oral LD50, Rat)	No data available	Intraperitoneal LD50 (mouse) > 500 mg/kg	1,920 mg/kg
Skin Irritation	No data available	May cause skin irritation	Causes skin irritation; Moderate irritant (rabbit)
Notes	Toxicological properties have not been fully investigated	The toxicological properties of this material have not been fully investigated	Used as a food flavoring agent

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is the preferred method for analyzing volatile compounds like methylanisole isomers due to its high resolution and sensitivity.

• Objective: To separate and identify 2-, 3-, and 4-methylanisole in a mixture.



- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Dilute the sample mixture (e.g., 1:100) in a suitable solvent like dichloromethane or hexane.
- · GC Conditions:
 - Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID x 0.25 μm film thickness, is effective for separating these isomers.
 - o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Inlet: 250-300 °C, splitless injection (1 μL).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Hold: Hold at 280 °C for 5 minutes.
- · MS Conditions:
 - Ion Source Temperature: 230 °C.
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Identify isomers based on their distinct retention times. Confirm identity by comparing the acquired mass spectrum with reference library spectra (e.g., NIST). The molecular ion (M+) at m/z 122 and characteristic fragments (m/z 107, 91, 77) will be prominent for all isomers.



High-Performance Liquid Chromatography (HPLC) for Isomer Separation

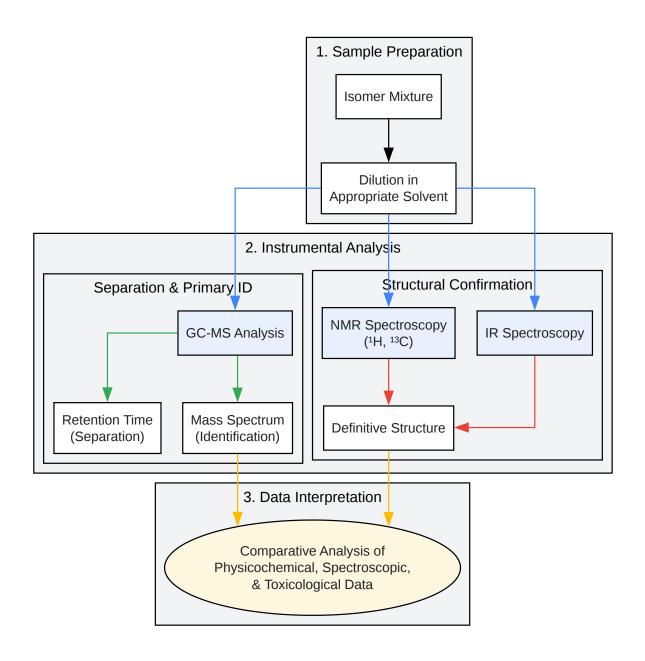
Normal-phase HPLC can be employed for the separation of structural isomers based on differences in their polarity and interaction with the stationary phase.

- Objective: To separate 2-, 3-, and 4-methylanisole isomers.
- Instrumentation: An HPLC system with a UV detector.
- Sample Preparation: Dissolve the sample mixture in the mobile phase.
- HPLC Conditions:
 - Column: Normal-phase silica column (e.g., LiChrospher® Si-60, 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol (e.g., 99:1 v/v). The ratio can be optimized to achieve baseline separation.
 - Flow Rate: 1.0 mL/min.
 - Temperature: Ambient.
 - Detection: UV detection at 270 nm.
- Data Analysis: Isomers are identified by their unique retention times under the specified conditions. Quantification can be performed by creating a calibration curve with certified reference standards for each isomer.

Visualizations Experimental Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of methylanisole isomers.





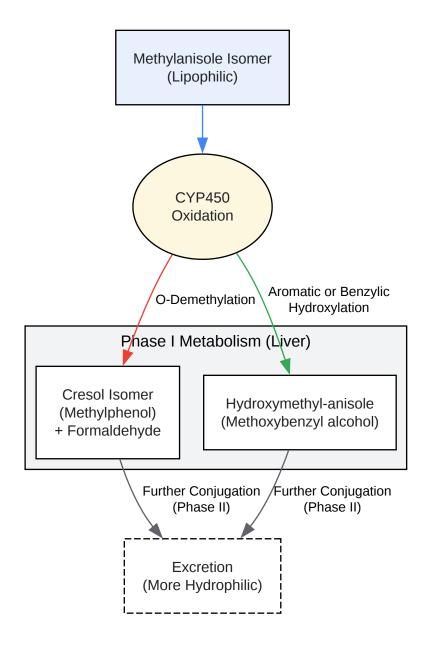
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Caption: Workflow for the separation and identification of methylanisole isomers.

Generalized Metabolic Pathway

Methylanisole isomers, like other xenobiotics, are metabolized in the liver primarily by Cytochrome P450 (CYP450) enzymes. The primary routes involve O-demethylation or aromatic hydroxylation.





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Caption: Generalized Phase I metabolic pathways for methylanisole isomers.

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